molecular formula C12H18ClNO B1463942 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine CAS No. 1215919-10-0

1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine

Cat. No. B1463942
M. Wt: 227.73 g/mol
InChI Key: YVBXDOZDXCKDTR-UHFFFAOYSA-N
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Description

The compound “1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine” is an organic molecule that contains a phenyl ring (a cyclic group of six carbon atoms) with a chlorine atom and a methoxy group (OCH3) attached. It also has a butyl chain with a methyl group and an amine group (NH2) attached.



Synthesis Analysis

The synthesis of such


Scientific Research Applications

Synthesis and Structural Properties

Research on related compounds has highlighted methods for synthesizing novel chemical entities with potential pharmacological activities. For example, studies have described the synthesis and structural characterization of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing a method that could be analogous to the synthesis of "1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine" (Issac & Tierney, 1996). Such studies provide a foundation for understanding the chemical behavior and potential applications of this compound in pharmacology and material science.

Pharmacological and Toxicological Research

The compound's structure, featuring a chloro- and methoxy-substituted phenyl ring, suggests it could have interesting biological activities, similar to those observed in other chemicals with halogenated aromatic systems. Research on methoxychlor, a chlorinated hydrocarbon pesticide, has indicated the importance of studying the metabolism, toxicology, and environmental impact of such compounds (Cummings, 1997). Understanding the biological effects and degradation pathways of "1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine" could contribute to assessing its safety and efficacy as a potential therapeutic agent.

Environmental and Chemical Degradation Studies

The environmental fate and degradation processes of chlorinated and methoxy-substituted compounds are critical for assessing their ecological impact and for developing strategies for their safe disposal and degradation. Advanced oxidation processes have shown effectiveness in degrading a wide range of nitrogen-containing compounds, which could be relevant for managing residues or by-products of "1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine" in environmental settings (Bhat & Gogate, 2021).

Potential Applications in Drug Development

Given the structural complexity and potential bioactivity of "1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine," it may serve as a valuable scaffold for the development of new pharmaceuticals. Its synthesis and modification could lead to novel compounds with enhanced biological activities, contributing to the treatment of various diseases. Research into similar compounds, such as ohmefentanyl, has highlighted the pharmacological significance of structurally unique molecules in developing new therapeutic agents (Brine et al., 1997).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-8(2)6-11(14)10-7-9(13)4-5-12(10)15-3/h4-5,7-8,11H,6,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBXDOZDXCKDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=C(C=CC(=C1)Cl)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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